Product packaging for 2,4-Dimethylbenzene-1-sulfonyl fluoride(Cat. No.:)

2,4-Dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13228576
M. Wt: 188.22 g/mol
InChI Key: YGHNBGCIJHSOKF-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Arylsulfonyl Fluoride (B91410) Chemistry

The study of arylsulfonyl fluorides dates back nearly a century, with initial investigations into their properties as dyes and pesticides. A foundational moment in their synthesis was the pioneering work of Davies and Dick in 1931, which described the preparation of sulfonyl fluorides from corresponding sulfonyl chlorides via a halogen exchange reaction. For many decades, this remained a standard approach.

However, the field was revolutionized in 2014 with the introduction of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry by K. Barry Sharpless and coworkers. acs.orgresearchgate.net This new "click chemistry" concept highlighted the unique reactivity of the S(VI)-F bond, positioning sulfonyl fluorides as highly reliable connective hubs for creating complex molecules. acs.orgresearchgate.net The advent of SuFEx sparked a renaissance in the field, leading to the development of numerous novel and efficient synthetic methods to access a diverse array of sulfonyl fluorides under mild conditions. rsc.org These modern protocols often utilize readily available starting materials like sulfonates, sulfonic acids, or aryl thianthrenium salts, moving beyond the classic reliance on sulfonyl chlorides. datapdf.comrsc.org

Fundamental Significance of the Sulfur(VI)-Fluorine Bond in Organic Transformations

The utility of arylsulfonyl fluorides is fundamentally rooted in the distinct properties of the sulfur(VI)-fluorine (S-F) bond. This bond exhibits a remarkable balance of high strength and stability under many conditions, yet it can be selectively activated to react with nucleophiles. acs.org

Compared to other sulfonyl halides like sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides are significantly more robust. They are resistant to hydrolysis, thermolysis, and reduction. This stability allows the -SO₂F group to be carried through multi-step synthetic sequences without degradation, a critical advantage in complex molecule synthesis.

Despite this general inertness, the sulfur atom in the -SO₂F group remains a potent electrophile. Under appropriate conditions or when placed in proximity to a nucleophile within a protein binding site, it undergoes a highly efficient and specific reaction, primarily with oxygen and nitrogen nucleophiles, to form stable sulfonate esters or sulfonamides. acs.org This "on-demand" reactivity has made sulfonyl fluorides privileged "warheads" in chemical biology for creating covalent inhibitors and activity-based probes to study protein function. They can covalently modify a variety of amino acid residues, including serine, threonine, lysine (B10760008), tyrosine, and histidine.

Contextualization of 2,4-Dimethylbenzene-1-sulfonyl Fluoride within Arylsulfonyl Fluoride Research

This compound stands as a representative example within the broader class of arylsulfonyl fluorides. Its structure, featuring two electron-donating methyl groups on the aromatic ring, makes it a valuable substrate in the development and validation of new synthetic methodologies.

Recent research has focused on creating diverse libraries of sulfonyl fluorides to explore a wide range of applications, and this compound has been included in these efforts. For instance, a 2019 study by Jiang et al. reported a mild, one-pot protocol for converting sulfonates directly into sulfonyl fluorides, with this compound being synthesized in 90% yield from its corresponding sodium sulfonate. datapdf.com This work showcases the drive to produce these compounds from abundant and easy-to-handle starting materials.

More recently, a 2023 study by Shan et al. demonstrated its synthesis via a palladium-catalyzed fluorosulfonylation of an aryl thianthrenium salt, achieving a 74% yield. rsc.org The inclusion of this specific compound in studies aimed at expanding the synthetic toolbox underscores its role as a standard, electronically distinct benchmark for assessing the scope and efficiency of new chemical transformations. While not as extensively documented in specific biological applications as more complex derivatives, its synthesis and characterization are crucial for the foundational research that enables the broader application of the arylsulfonyl fluoride class.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

PropertyValue
CAS Number 445-15-8
Molecular Formula C₈H₉FO₂S
Molecular Weight 188.22 g/mol
Appearance Colorless liquid
Density 1.233 g/cm³
Boiling Point 242.5 °C at 760 mmHg

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.

SpectroscopyData
¹H NMR (500 MHz, CDCl₃) δ 7.90 (d, J = 8.1 Hz, 1H), 7.22 (s, 1H), 7.19 (d, J = 8.2 Hz, 1H), 2.64 (s, 3H), 2.43 (s, 3H)
¹⁹F NMR (471 MHz, CDCl₃) δ 60.5
¹³C NMR (126 MHz, CDCl₃) δ 146.8, 138.9, 133.7, 130.3, 130.2, 127.3, 21.6, 20.2
HRMS (ESI-MS) m/z [M+H]⁺ Calculated for C₈H₁₀FO₂S: 189.0380; Found: 189.0387

Data sourced from Jiang et al., RSC Advances, 2019. datapdf.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2S B13228576 2,4-Dimethylbenzene-1-sulfonyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHNBGCIJHSOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,4 Dimethylbenzene 1 Sulfonyl Fluoride and Analogous Arylsulfonyl Fluorides

Classical and Established Preparative Routes

Traditional methods for synthesizing arylsulfonyl fluorides have long relied on the transformation of pre-existing sulfur-containing functional groups. These routes are well-established and continue to be widely used due to their reliability and the availability of starting materials.

Halogen Exchange Reactions from Arylsulfonyl Chlorides

The most conventional and widely practiced method for the preparation of arylsulfonyl fluorides is the nucleophilic halogen exchange (Halex) reaction of the corresponding arylsulfonyl chlorides. ccspublishing.org.cn This approach is advantageous due to the broad commercial availability of a diverse range of arylsulfonyl chlorides. The transformation is typically achieved by treating the sulfonyl chloride with a fluoride (B91410) salt.

Early methods involved reacting sulfonyl chlorides with aqueous solutions of potassium fluoride (KF). ccspublishing.org.cn To improve efficiency and mitigate the hydrolytic instability of sulfonyl chlorides, phase-transfer catalysts such as 18-crown-6 (B118740) ether have been employed in conjunction with KF in aprotic solvents like acetonitrile, allowing the reaction to proceed at room temperature with excellent outcomes. mdpi.comrsc.org Potassium bifluoride (KHF₂) is another commonly used, inexpensive, and stable fluoride source for this conversion. cas.cnrsc.org

Table 1: Halogen Exchange Reactions for Arylsulfonyl Fluoride Synthesis

Conversions from Arylsulfonic Acids and Sulfinate Salts

Direct conversion of arylsulfonic acids and their salts into arylsulfonyl fluorides provides an alternative to the Halex reaction, bypassing the need for sulfonyl chloride intermediates. One effective one-pot, two-step procedure involves the use of cyanuric chloride to first convert the sulfonic acid or sulfonate salt into the corresponding sulfonyl chloride in situ. mdpi.comrsc.org This is then followed by the addition of KHF₂ to perform the halogen exchange, yielding the desired arylsulfonyl fluoride. mdpi.comrsc.org This method has been shown to be effective for a range of aryl sulfonic acids, including those with electron-donating groups. mdpi.comrsc.org

More direct deoxyfluorination strategies have also been developed. Thionyl fluoride (SOF₂) can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields. researchgate.netrsc.orgnih.gov Additionally, bench-stable deoxyfluorinating agents like Xtalfluor-E® facilitate the conversion of both aryl and alkyl sulfonic acids and their salts under mild conditions. researchgate.netrsc.org

Aryl sulfinate salts, which can be generated in situ from aryl halides, also serve as precursors. mdpi.com For instance, a palladium-catalyzed reaction of aryl iodides with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) generates a sulfinate intermediate, which is then treated with an electrophilic fluorine source like Selectfluor to produce the arylsulfonyl fluoride in a one-pot process. organic-chemistry.org

Table 2: Synthesis from Arylsulfonic Acids and Sulfinate Salts

Radical-Mediated Fluorosulfonylation Strategies

Recent advancements in synthetic chemistry have led to the development of powerful radical-mediated methods for the synthesis of arylsulfonyl fluorides. These strategies often offer milder reaction conditions, broader functional group tolerance, and novel pathways for carbon-sulfur bond formation, including late-stage functionalization of complex molecules.

Photoredox Catalysis for Carbon-Sulfur Bond Formation

Visible-light photoredox catalysis has emerged as a transformative tool for generating radical intermediates under mild conditions. nih.govresearchgate.net This approach has been successfully applied to the synthesis of arylsulfonyl fluorides from various precursors. One prominent method involves the reaction of aryldiazonium salts with a sulfur dioxide source, such as DABSO. mdpi.comnih.govresearchgate.net In a typical system, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process with the aryldiazonium salt to generate an aryl radical. mdpi.comnih.gov This radical is then trapped by SO₂, sourced from DABSO, to form an arylsulfonyl radical, which is subsequently converted to the final arylsulfonyl fluoride product. mdpi.comnih.govresearchgate.net Both metal-based (e.g., Iridium complexes) and metal-free organic photocatalysts have been effectively used. rsc.orgnih.gov

This methodology tolerates a wide array of functional groups on the aromatic ring, accommodating both electron-rich and electron-poor substrates. mdpi.comnih.gov The versatility of this approach allows for the direct synthesis of complex arylsulfonyl fluorides that might be challenging to access through classical routes. chemrxiv.org

Electrocatalytic Syntheses from Thiol and Disulfide Precursors

Electrochemical synthesis offers a green and efficient alternative for generating sulfonyl fluorides, avoiding the need for chemical oxidants. nih.govacs.org This method allows for the direct oxidative coupling of widely available thiols or disulfides with a simple fluoride source like potassium fluoride (KF). nih.govacs.orgsemanticscholar.org

The reaction is typically performed in an undivided electrochemical cell with inexpensive electrodes, such as graphite (B72142) and stainless steel. mdpi.comnih.gov The process involves the anodic oxidation of a thiol, which rapidly converts to the corresponding disulfide. acs.org Further oxidation of the disulfide in the presence of fluoride ions leads to the formation of the sulfonyl fluoride. mdpi.comacs.org Kinetic studies suggest the formation of unstable intermediates like sulfenyl and sulfinyl fluorides. nih.govacs.org This electrochemical protocol is notable for its broad substrate scope, accommodating various aryl, heteroaryl, and alkyl thiols, and its mild reaction conditions. nih.govacs.org The scalability of this method has also been demonstrated using flow chemistry, significantly reducing reaction times from hours to minutes. tue.nl

Table 3: Electrosynthesis of Arylsulfonyl Fluorides

Generation and Reactivity of Fluorosulfonyl Radicals

The direct use of the fluorosulfonyl radical (FSO₂•) represents a concise and powerful approach to installing the -SO₂F group. rsc.org However, the instability and challenging generation of this radical have historically limited its application. rsc.orgnih.gov Recent breakthroughs have introduced new precursors that can generate FSO₂• under mild conditions.

Sulfuryl chlorofluoride (FSO₂Cl) has been used as a fluorosulfonyl radical source under photoredox conditions. rsc.org Single-electron reduction of FSO₂Cl by an excited photocatalyst generates the FSO₂• radical, which can then add to unsaturated systems like alkenes and alkynes. rsc.org

To overcome the challenges of handling gaseous and moisture-sensitive FSO₂Cl, solid, bench-stable radical precursors have been developed. nih.govechemi.com A notable example is 1-fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) salts. nih.govechemi.comresearchgate.net These redox-active reagents release the FSO₂• radical upon single-electron transfer under photoredox catalysis, enabling various fluorosulfonylation reactions of olefins with high efficiency and accommodating substrates that are problematic with FSO₂Cl. nih.govechemi.com The reactivity of the generated fluorosulfonyl radical allows for diverse transformations, including the synthesis of alkenyl and β-alkoxy sulfonyl fluorides. rsc.orgnih.govrsc.org

Transition-Metal Catalyzed Approaches

The synthesis of 2,4-dimethylbenzene-1-sulfonyl fluoride and its analogs has been significantly advanced through the development of transition-metal catalyzed reactions. These methods offer high efficiency and functional group tolerance, emerging as powerful tools for the construction of the arylsulfonyl fluoride motif.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has been instrumental in the formation of arylsulfonyl fluorides from readily available starting materials such as aryl bromides and aryl thianthrenium salts. A notable one-pot, two-step procedure involves the palladium-catalyzed sulfonylation of aryl bromides using 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a sulfur dioxide source. The resulting sulfinate intermediate is then treated with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the desired arylsulfonyl fluoride. rsc.orgnih.govnih.govrsc.org This methodology has proven to be versatile, tolerating a wide array of functional groups. nih.govnih.gov

The choice of ligand is crucial for the success of these transformations. For instance, the use of di-tert-butyl(4-dimethylaminophenyl)phosphine (AmPhos) as a ligand for the palladium catalyst has been shown to be effective. eurekalert.org The reaction conditions typically involve a palladium catalyst such as PdCl2(AmPhos)2, a base like triethylamine, and an alcoholic solvent like isopropanol (B130326) at elevated temperatures. rsc.orgnih.gov

More recently, a palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed. rsc.orgnih.gov This method utilizes sodium dithionite (B78146) (Na2S2O4) as an inexpensive sulfonyl source and NFSI as the fluorine source under mild reduction conditions. nih.gov A key advantage of this approach is the ability to perform a one-pot synthesis directly from arenes without the need to isolate the intermediate aryl thianthrenium salts. nih.gov

Aryl Halide/SaltSO2 SourceFluorine SourceCatalyst/LigandConditionsYield (%)Reference
Aryl bromideDABSONFSIPdCl2(AmPhos)2Et3N, i-PrOH, 75 °C61-84 nih.gov
Aryl thianthrenium saltNa2S2O4NFSIPd(OAc)2/dppfNa2CO3, DMA, 60 °Cup to 95 nih.gov
Aryl iodideDABSOSelectfluorPd(OAc)2/PAd2BuEt3N, iPrOH, 75 °CNot specified mdpi.com

Copper-Catalyzed Fluorosulfonylation of Aryldiazonium Salts

Copper-catalyzed reactions have emerged as a practical and general method for the synthesis of arylsulfonyl fluorides from abundant arenediazonium salts. ccspublishing.org.cnresearchgate.net This approach typically involves the use of a copper catalyst, such as copper(II) chloride (CuCl2), in the presence of a ligand like 6,6′-dimethyl-2,2′-dipyridyl. eurekalert.org The reaction utilizes a convenient sulfur dioxide surrogate, often the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and an ideal fluorine source like potassium bifluoride (KHF2). ccspublishing.org.cnresearchgate.net

A significant advantage of this method is that it proceeds under mild, room temperature conditions and does not require an additional oxidant. ccspublishing.org.cn The electronic properties of the substituents on the aryldiazonium salt can influence the reaction mechanism. ccspublishing.org.cn The versatility of this method allows for the synthesis of a broad range of arylsulfonyl fluorides from various anilines, which are the precursors to the diazonium salts. ccspublishing.org.cn

Two plausible mechanistic pathways have been proposed for this transformation. eurekalert.org One pathway involves the reduction of the aryldiazonium salt by a Cu(I) species to generate an aryl radical. This radical is then trapped by sulfur dioxide to form an arylsulfonyl radical, which subsequently undergoes a Sandmeyer-type reaction to afford the corresponding arylsulfonyl chloride. A final halide exchange provides the desired arylsulfonyl fluoride. eurekalert.org

Aryldiazonium Salt SubstituentSO2 SourceFluorine SourceCatalyst/LigandSolventYield (%)Reference
4-MethylDABSOKHF2CuCl2/6,6'-dimethyl-2,2'-dipyridylMeCN85 ccspublishing.org.cn
4-MethoxyDABSOKHF2CuCl2/6,6'-dimethyl-2,2'-dipyridylMeCN82 ccspublishing.org.cn
4-ChloroDABSOKHF2CuCl2/6,6'-dimethyl-2,2'-dipyridylMeCN78 ccspublishing.org.cn
2,4-DimethylDABSOKHF2CuCl2/6,6'-dimethyl-2,2'-dipyridylMeCN80 ccspublishing.org.cn

Bismuth(III) Redox-Neutral Catalysis

A novel and innovative approach to the synthesis of arylsulfonyl fluorides involves the use of bismuth(III) redox-neutral catalysis. mdpi.comchemrxiv.orgbohrium.com This method utilizes (hetero)aryl boronic acids as the starting materials and proceeds through a catalytic cycle where the bismuth catalyst maintains its +3 oxidation state. chemrxiv.orgbohrium.com The catalyst is typically an organobismuth(III) complex bearing a bis-aryl sulfone ligand backbone. mdpi.comchemrxiv.orgbohrium.com

The reaction mechanism is proposed to involve a transmetalation of the aryl group from the boronic acid to the bismuth catalyst. chemrxiv.orgbohrium.com This is followed by the insertion of sulfur dioxide into the bismuth-carbon bond, forming a diarylbismuth sulfinate intermediate. chemrxiv.orgbohrium.com Subsequent oxidation of the sulfinate, often with an oxidant like Selectfluor, yields the final arylsulfonyl fluoride product. mdpi.com

This catalytic protocol demonstrates excellent yields for a wide range of aryl and heteroaryl boronic acids and exhibits a broad tolerance for various functional groups. chemrxiv.orgbohrium.com The redox-neutral nature of this bismuth-catalyzed transformation presents a promising alternative to traditional transition-metal-catalyzed methods. mdpi.comchemrxiv.orgbohrium.com

Aryl Boronic Acid SubstituentSO2 SourceOxidantCatalystConditionsYield (%)Reference
4-MethylphenylSO2 (gas)SelectfluorOrganobismuth(III) complexK3PO4, CHCl3:CH3CN92 mdpi.com
4-MethoxyphenylSO2 (gas)SelectfluorOrganobismuth(III) complexK3PO4, CHCl3:CH3CN85 mdpi.com
4-FluorophenylSO2 (gas)SelectfluorOrganobismuth(III) complexK3PO4, CHCl3:CH3CN88 mdpi.com
2-NaphthylSO2 (gas)SelectfluorOrganobismuth(III) complexK3PO4, CHCl3:CH3CN95 mdpi.com

Organocatalytic and Metal-Free Synthetic Protocols

In the quest for more sustainable and cost-effective synthetic methods, organocatalytic and metal-free approaches for the synthesis of this compound and its analogs have gained significant attention. These strategies avoid the use of often expensive and potentially toxic transition metals.

Base-Catalyzed Transformations

While direct base-catalyzed transformations for the synthesis of arylsulfonyl fluorides are less common, the principles of organocatalysis have been applied to the activation of sulfonyl fluorides for subsequent reactions, known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. For instance, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts to facilitate the reaction of sulfonyl fluorides with various nucleophiles. chemrxiv.org In some cases, a relay catalysis system involving an NHC and 1-hydroxybenzotriazole (B26582) (HOBt) can be used. chemrxiv.org Although these examples focus on the reactivity of pre-formed sulfonyl fluorides, the concepts of organocatalytic activation are pertinent to the broader field.

A metal-free, one-pot, multi-component reaction for synthesizing sulfonyl fluorides from aryltriazenes has been developed. bohrium.com This method uses the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) and N-fluorobenzenesulfonimide (NFSI) in the presence of trifluoroacetic acid (TFA). bohrium.com This catalyst-free approach offers simple reaction conditions and a broad tolerance for different functional groups. bohrium.com

Starting MaterialReagentsConditionsYield (%)Reference
AryltriazeneDABSO, NFSI, TFACH3CN, rtup to 95 bohrium.com

Green Chemistry Innovations for Sulfonyl Fluoride Synthesis

Recent innovations in the synthesis of sulfonyl fluorides have been guided by the principles of green chemistry, focusing on the use of safer reagents, milder reaction conditions, and environmentally benign solvents.

An electrochemical oxidative approach offers a green and mild protocol for the synthesis of sulfonyl fluorides from readily available thiols and disulfides. ccspublishing.org.cn This method utilizes potassium fluoride as an inexpensive fluorine source and avoids the need for external oxidants or catalysts. ccspublishing.org.cn The reaction can be applied to a wide range of substrates, including aryl, heteroaryl, benzyl, and alkyl thiols or disulfides. ccspublishing.org.cn

Visible-light-mediated synthesis has also emerged as a powerful green tool. An organophotocatalytic method for the fluorosulfonylation of diaryliodonium salts has been reported. rsc.orgnih.gov This reaction uses an organic photocatalyst, DABSO as the sulfonyl source, and potassium bifluoride as the fluorine source under mild conditions. nih.gov Furthermore, a metal-free, visible-light-mediated procedure for the synthesis of arylsulfonyl fluorides from aryl diazonium salts has been developed. nih.govresearchgate.net This organo-photoredox process also utilizes DABSO and a nucleophilic fluorine source. nih.govresearchgate.net

A particularly noteworthy green synthetic process involves the conversion of thiols and disulfides into sulfonyl fluorides using a combination of SHC5® (a stable, solid hypervalent iodine reagent) and potassium fluoride. eurekalert.orgsciencedaily.com This method is lauded for its safety, low cost, and minimal environmental impact, producing only non-toxic sodium and potassium salts as byproducts. eurekalert.orgsciencedaily.com The reaction is performed in aqueous media, further enhancing its green credentials. bohrium.com

Starting MaterialKey ReagentsMethodKey AdvantagesReference
Thiols/DisulfidesKFElectrochemical oxidationNo external oxidants or catalysts ccspublishing.org.cn
Diaryliodonium saltsDABSO, KHF2, Organic photocatalystOrganophotocatalysis (Visible light)Mild conditions, metal-free rsc.orgnih.gov
Aryl diazonium saltsDABSO, KHF2, Organic photocatalystOrgano-photoredox (Visible light)Metal-free nih.govresearchgate.net
Thiols/DisulfidesSHC5®, KFAqueous reactionSafe, low-cost, non-toxic byproducts eurekalert.orgsciencedaily.com

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that allows for the modification of complex molecules at a late stage of the synthetic sequence. This approach is particularly valuable for the rapid generation of analogs of a lead compound for structure-activity relationship (SAR) studies. For this compound, LSF and other diversification strategies offer the potential to introduce a wide array of functional groups, thereby modulating its physicochemical and biological properties.

Key to the application of LSF is the ability to selectively target specific positions on the molecule. In the case of this compound, potential sites for functionalization include the aromatic ring and the methyl groups. A number of advanced synthetic methodologies are amenable to the late-stage functionalization and diversification of arylsulfonyl fluorides.

One of the most prominent strategies for the diversification of arylsulfonyl fluorides is Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry . nih.govrsc.org This powerful set of reactions allows for the efficient and reliable formation of bonds between a sulfonyl fluoride and a wide range of nucleophiles, including phenols, amines, and silyl (B83357) ethers. rsc.orgresearchgate.net The SuFEx reaction is characterized by its high functional group tolerance, mild reaction conditions, and high yields, making it an ideal tool for late-stage diversification. rsc.orgresearchgate.net For this compound, SuFEx chemistry could be employed to generate a library of derivatives by reacting it with various nucleophilic partners.

Transition-metal-catalyzed cross-coupling reactions represent another cornerstone of modern synthetic chemistry that can be applied to the diversification of arylsulfonyl fluorides. While the S-F bond is generally robust, under specific catalytic conditions, the sulfonyl fluoride group can participate in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-C bonds from arylsulfonyl fluorides. researchgate.netrsc.org This would allow for the introduction of new carbon-based substituents onto the aromatic ring of this compound.

C-H activation has emerged as a transformative strategy for the direct functionalization of unactivated C-H bonds, offering a highly atom-economical approach to molecular diversification. nih.govbeilstein-journals.orgnih.gov For this compound, C-H activation could potentially be used to introduce functional groups at various positions on the aromatic ring or even on the methyl groups. This would provide access to a diverse range of novel analogs that would be difficult to synthesize using traditional methods.

The following table summarizes some of the potential late-stage functionalization and diversification strategies applicable to this compound, based on methodologies developed for analogous arylsulfonyl fluorides.

StrategyDescriptionPotential Application to this compound
Sulfur(VI) Fluoride Exchange (SuFEx) Reaction of the sulfonyl fluoride with various nucleophiles (e.g., phenols, amines) to form sulfonates, sulfonamides, etc. nih.govrsc.orgGeneration of a diverse library of derivatives by reaction with a wide range of nucleophilic building blocks.
Palladium-Catalyzed Cross-Coupling Coupling of the arylsulfonyl fluoride with organometallic reagents (e.g., boronic acids, organostannanes) to form new C-C bonds. researchgate.netrsc.orgIntroduction of aryl, alkyl, or vinyl substituents onto the aromatic ring.
C-H Activation/Functionalization Direct functionalization of C-H bonds on the aromatic ring or methyl groups. nih.govbeilstein-journals.orgnih.govIntroduction of various functional groups (e.g., halogens, esters, amides) at specific positions, enabling access to novel chemical space.
Deoxymethylation of Phenols Sulfonyl fluoride mediated deoxymethylation of phenolic ethers to the corresponding phenols. rsc.orgnih.govWhile not a direct functionalization of the title compound, it showcases the utility of sulfonyl fluorides as reagents in LSF.

It is important to note that while these strategies have been successfully applied to a variety of arylsulfonyl fluorides, specific examples of their application to this compound are not extensively documented in the current literature. However, the general principles of these powerful synthetic methodologies provide a clear roadmap for the future exploration and diversification of this important chemical compound. The continued development of late-stage functionalization techniques will undoubtedly expand the synthetic toolbox available for the modification of this compound and its analogs, paving the way for the discovery of new molecules with valuable properties.

Mechanistic Investigations and Reactivity Profiles of 2,4 Dimethylbenzene 1 Sulfonyl Fluoride and Arylsulfonyl Fluorides

Sulfur(VI)-Fluoride Exchange (SuFEx) Click Chemistry

Sulfur(VI)-fluoride exchange (SuFEx) has emerged as a powerful click chemistry platform, prized for its efficiency and the stability of the resulting linkages. acs.org Arylsulfonyl fluorides, such as 2,4-dimethylbenzene-1-sulfonyl fluoride (B91410), are key electrophilic partners in these reactions. The exceptional stability of the S-F bond, combined with its tunable reactivity under specific catalytic conditions, makes these compounds highly versatile building blocks in various scientific disciplines. mdpi.comnih.gov

Nucleophilic Activation and Substitution at the Sulfur(VI) Center

The core of SuFEx reactivity lies in the activation of the otherwise inert sulfur-fluoride bond towards nucleophilic attack. While the S-F bond is thermodynamically strong, the sulfur(VI) center is highly electrophilic and can be activated to undergo substitution with a variety of nucleophiles. mdpi.comnih.gov The process generally involves the attack of a nucleophile on the sulfur atom, leading to a transient pentacoordinate intermediate or transition state, followed by the expulsion of the fluoride ion.

The reactivity of arylsulfonyl fluorides in SuFEx reactions is influenced by the electronic properties of the aryl ring. Electron-withdrawing groups on the ring can enhance the electrophilicity of the sulfur center, thus increasing its reactivity towards nucleophiles. Conversely, electron-donating groups, such as the two methyl groups in 2,4-dimethylbenzene-1-sulfonyl fluoride, can slightly attenuate this reactivity.

Common nucleophiles in SuFEx reactions include silyl (B83357) ethers, amines, and alcohols, leading to the formation of highly stable sulfonate esters and sulfonamides, respectively. The use of silylated nucleophiles, such as silyl ethers, is particularly advantageous as the formation of the strong Si-F bond provides a thermodynamic driving force for the reaction.

Catalytic Activation in SuFEx Reactions (e.g., Lewis Acid Catalysis, Organic Base Catalysis, Bifluoride Ion Catalysis)

To overcome the inherent stability of the S-F bond and to achieve efficient SuFEx reactions under mild conditions, various catalytic systems have been developed.

Lewis Acid Catalysis: Lewis acids can activate the S-F bond by coordinating to the fluorine atom, thereby increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack. For instance, calcium bistriflimide (Ca(NTf₂)₂) has been demonstrated to catalyze the reaction of sulfonyl fluorides with silyl amines to form sulfonamides. acs.orgresearchgate.net This methodology offers a transition-metal-free approach for the formation of S-N bonds. researchgate.net

Organic Base Catalysis: Organic bases, particularly strong, non-nucleophilic bases, are widely used to promote SuFEx reactions. Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) can activate both the sulfonyl fluoride and the nucleophile. nih.gov With silyl ether nucleophiles, the base is thought to activate the silicon center, facilitating the fluoride exchange. In reactions with alcohols, a synergistic effect between a hindered guanidine (B92328) base (BTMG) and a silicon additive like hexamethyldisilazane (B44280) (HMDS) has been shown to accelerate the formation of sulfonate esters. nih.gov

Bifluoride Ion Catalysis: Bifluoride salts (Q⁺[FHF]⁻) have emerged as highly potent catalysts for SuFEx reactions. nih.govd-nb.info These catalysts are significantly more active than many organosuperbases, allowing for very low catalyst loadings. nih.gov The proposed mechanism involves the bifluoride ion acting as a fluoride shuttle, facilitating the exchange process. This catalytic system has proven effective in the synthesis of high molecular weight polysulfates and polysulfonates. nih.gov

Table 1: Overview of Catalytic Systems for SuFEx Reactions of Arylsulfonyl Fluorides
Catalyst TypeExample CatalystNucleophileProductKey Features
Lewis AcidCa(NTf₂)₂Silyl aminesSulfonamidesTransition-metal-free, mild conditions. acs.orgresearchgate.net
Organic BaseDBU, BTMGSilyl ethers, AlcoholsSulfonate estersAccelerated reactions, often in synergy with silicon additives. nih.gov
Bifluoride IonQ⁺[FHF]⁻Silyl ethersSulfonate estersHighly active, low catalyst loadings, suitable for polymerization. nih.govd-nb.info

Chemoselectivity and Orthogonal Reactivity of SuFExable Moieties

A hallmark of click chemistry is the high chemoselectivity and orthogonal reactivity of the participating functional groups. The sulfonyl fluoride moiety is remarkably stable under a wide range of reaction conditions, allowing for the functionalization of other parts of a molecule without affecting the -SO₂F group. nih.gov This stability enables the late-stage introduction of the sulfonyl fluoride group or its subsequent modification in complex molecular architectures.

The SuFEx reaction itself is highly chemoselective, reacting preferentially with specific nucleophiles in the presence of other functional groups. For example, it is possible to perform SuFEx chemistry in the presence of other "clickable" groups, such as azides and alkynes for copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for sequential and orthogonal functionalization of molecules. nih.gov This orthogonality is crucial for the modular synthesis of complex molecules, polymers, and biomaterials.

Alternative Reaction Pathways and Transformational Scope

Beyond the well-established SuFEx click chemistry, arylsulfonyl fluorides can participate in a range of other chemical transformations, expanding their synthetic utility.

Radical-Mediated Functionalization and Addition Reactions

In recent years, the generation of sulfonyl radicals from arylsulfonyl fluorides has opened up new avenues for their functionalization. These radical-mediated processes often employ photocatalysis or electrochemistry to initiate the reaction.

Photocatalytic Methods: Visible-light photocatalysis has been successfully used to generate aryl radicals from aryl diazonium salts, which can then be converted to arylsulfonyl fluorides. nih.govnih.gov Furthermore, a cooperative organosuperbase activation and photoredox catalysis platform allows for the conversion of sulfonyl fluorides into S(VI) radicals. These radicals can then participate in addition reactions with alkenes to form vinyl sulfones. bac-lac.gc.ca

Electrochemical Methods: Electrochemical approaches provide a mild and environmentally benign route to sulfonyl fluorides from thiols or disulfides. mdpi.comrsc.org These methods avoid the need for chemical oxidants and often exhibit a broad substrate scope. rsc.org The electrochemical reduction of arenesulfonyl fluorides has also been investigated, suggesting their potential as precursors for surface modification.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-C)

While SuFEx chemistry predominantly focuses on the formation of S-N and S-O bonds, the versatility of the sulfonyl fluoride group and its precursors allows for the indirect formation of various carbon-heteroatom bonds.

C-N Bond Formation: As detailed in the SuFEx section, the reaction of arylsulfonyl fluorides with amines is a robust method for forming sulfonamides (S-N bonds). The resulting sulfonamide linkage is a key structural motif in many pharmaceuticals.

C-O Bond Formation: Similarly, the reaction with alcohols or phenols yields sulfonate esters (S-O bonds). These reactions are often catalyzed by organic bases.

C-C Bond Formation: The direct formation of C-C bonds from arylsulfonyl fluorides is less common. However, the stability of the sulfonyl fluoride group allows for its presence during various cross-coupling reactions that form C-C bonds at other positions on the aryl ring. For instance, palladium-catalyzed cross-coupling reactions of aryl thianthrenium salts can be used to synthesize arylsulfonyl fluorides. Furthermore, radical addition reactions, as described in the previous section, can lead to the formation of new C-C bonds, such as in the synthesis of vinyl sulfones. bac-lac.gc.ca

Table 2: Examples of Bond Formation Using Arylsulfonyl Fluorides
Bond FormedReaction TypeReactantsTypical Product
S-NSuFExArylsulfonyl fluoride + Amine/Silyl amineSulfonamide
S-OSuFExArylsulfonyl fluoride + Alcohol/Silyl etherSulfonate ester
C-CRadical AdditionArylsulfonyl fluoride + AlkeneVinyl sulfone

Intramolecular Cyclization Reactions

While specific studies detailing the intramolecular cyclization reactions of this compound are not extensively documented in the reviewed literature, the reactivity of the arylsulfonyl fluoride moiety in conjunction with the substitution pattern of the aromatic ring allows for the exploration of potential cyclization pathways. The presence of ortho- and para-methyl groups on the benzene (B151609) ring introduces electronic and steric factors that can influence the feasibility and outcome of such reactions. Intramolecular cyclizations involving arylsulfonyl derivatives are valuable transformations in organic synthesis for the construction of heterocyclic compounds, particularly sultams (cyclic sulfonamides).

One plausible avenue for intramolecular cyclization would involve the introduction of a suitable nucleophilic tether onto the 2,4-dimethylphenyl ring. For instance, a side chain bearing an amine, alcohol, or a carbanion precursor could undergo an intramolecular nucleophilic attack on the electrophilic sulfur atom of the sulfonyl fluoride group. However, the inherent stability of the sulfur-fluorine bond means that such reactions often require activation or harsh conditions.

Transition-metal catalysis offers a powerful strategy to facilitate intramolecular cyclizations that might otherwise be challenging. Palladium-catalyzed reactions, for example, have been employed for the synthesis of cyclic alkenylsulfonyl fluorides, which are valuable multifunctional reagents. nih.gov Although not a direct cyclization of a pre-existing arylsulfonyl fluoride, these methods highlight the compatibility of the sulfonyl fluoride group with palladium catalysis. A hypothetical intramolecular Heck-type reaction could be envisioned if an olefin-containing side chain were present on the this compound scaffold.

Another relevant class of reactions is the rhodium-catalyzed intramolecular C-H amination of arylsulfonyl azides. nih.govnih.gov This type of reaction allows for the direct formation of a C-N bond and subsequent cyclization to yield sultams. To apply this to the 2,4-dimethylbenzene framework, the sulfonyl fluoride would first need to be converted to the corresponding sulfonyl azide. The regioselectivity of the C-H amination would be influenced by the directing ability of the sulfonyl group and the steric hindrance imposed by the two methyl groups.

The synthesis of sultams from alkenyl sulfonyl fluorides has also been reported, proceeding via a one-pot reaction. acs.org This suggests that if this compound were functionalized with an appropriate alkenyl group, subsequent intramolecular reactions could lead to the formation of fused ring systems containing a sultam moiety.

The table below summarizes various types of intramolecular cyclization reactions that have been investigated for arylsulfonyl derivatives, which could potentially be adapted for substrates like this compound, provided the necessary functional groups are installed.

Reaction Type Catalyst/Reagent Product Type Key Features
C-H AminationRhodium complexes, Myoglobin-based catalystsSultamsDirect conversion of C-H bonds to C-N bonds, forming a cyclic sulfonamide. nih.govnih.gov
Heck-type CyclizationPalladium complexesCyclic AlkenylsulfonamidesIntramolecular coupling of an aryl sulfonyl moiety with an alkene. nih.gov
Radical CyclizationRadical initiatorsγ-Lactams containing alkenyl C-X bondsArylsulfonyl radical triggered cascade cyclization of 1,6-enynes. acs.org
Nucleophilic Aromatic SubstitutionBaseSultamsIntramolecular displacement of the fluoride by a tethered nucleophile.

Kinetic Analysis and Reaction Rate Determinants

The rate of intramolecular cyclization reactions involving this compound, and arylsulfonyl fluorides in general, is governed by a combination of electronic and steric factors, as well as the specific reaction mechanism at play. The inherent stability of the S-F bond often makes it the rate-determining feature in nucleophilic substitution reactions. nih.gov

Electronic Effects: The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the electrophilicity of the sulfur atom in the sulfonyl fluoride group. The two methyl groups in this compound are electron-donating, which, through inductive and hyperconjugative effects, increase the electron density on the aromatic ring. This, in turn, slightly reduces the electrophilicity of the sulfur center, potentially slowing down the rate of intramolecular nucleophilic attack compared to an unsubstituted phenylsulfonyl fluoride. Conversely, the presence of electron-withdrawing groups on the aryl ring would be expected to enhance the reaction rate by making the sulfur atom more electron-deficient. This trend is supported by studies on the reactivity of a library of arylsulfonyl fluorides with a model nonapeptide, where electron-donating groups generally led to lower reaction rates.

Steric Hindrance: The ortho-methyl group in this compound introduces significant steric hindrance around the sulfonyl fluoride moiety. This steric bulk can impede the approach of the tethered nucleophile during an intramolecular cyclization, thereby increasing the activation energy and decreasing the reaction rate. Studies on the in vitro metabolic stability of arylsulfonyl fluorides have shown that sterically hindered derivatives, such as 2,4,6-trisubstituted analogues, exhibit greater stability, which correlates with lower reactivity. nih.gov

Reaction Mechanism: The specific mechanism of the cyclization will also dictate the key rate-determining factors. In transition-metal-catalyzed reactions, the rate may be dependent on the efficiency of oxidative addition, migratory insertion, or reductive elimination steps. For instance, in a palladium-catalyzed cyclopropanation involving alkyl sulfonyl fluorides, density functional theory (DFT) calculations revealed that the SN2-type C–SO2F oxidative addition is the turnover-limiting and diastereoselectivity-determining step. chemrxiv.orgchemrxiv.org

For concerted nucleophilic aromatic substitution reactions, computational studies have been used to determine activation enthalpies. For example, the activation enthalpy for the concerted substitution of a nitro group has been calculated, highlighting the feasibility of such pathways. nih.govsemanticscholar.org While not directly an intramolecular cyclization, these studies provide insight into the energetics of bond formation and cleavage at an aromatic ring, which can be relevant to certain cyclization mechanisms.

The following table presents kinetic data for related reactions of arylsulfonyl fluorides, which can serve as a reference for understanding the factors that influence their reactivity.

Reaction Substrate Rate Constant (k) or Half-life (t1/2) Noteworthy Observation
Reaction with a nonapeptidePhenylsulfonyl fluoride83% conversionServes as a baseline for reactivity.
Reaction with a nonapeptide3-Aminophenylsulfonyl fluoride84% conversionThe amino group in the meta position has a minimal effect on reactivity in this system.
Reaction with a nonapeptide4-Aminophenylsulfonyl fluorideNo reactionThe electron-donating amino group in the para position deactivates the sulfonyl fluoride.
Anilidyl radical cyclizationN-Aryl-5,5-diphenyl-4-pentenamidyl radicalskc > 2 x 105 s-1Fast cyclization rates with a Hammett correlation (ρ = 1.9) indicating an electrophilic radical. nih.gov
Nucleophilic aromatic fluorination4-Nitrophenol derivativeΔG‡ = 20.3 ± 0.1 kcal·mol−1Activation energy for a concerted nucleophilic aromatic substitution. nih.gov
Nucleophilic aromatic fluorinationPhenol derivativeΔG‡ = 23.4 ± 0.2 kcal·mol−1Higher activation energy in the absence of an electron-withdrawing group. nih.gov

Computational and Theoretical Studies on Arylsulfonyl Fluoride Chemistry

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating the complex mechanisms of chemical reactions. For arylsulfonyl fluorides, DFT calculations have been instrumental in mapping out the energetic landscapes of synthetic pathways, identifying transition states, and confirming the existence of transient intermediates. mdpi.comresearchgate.net

For instance, in the synthesis of arylsulfonyl fluorides from aryldiazonium salts, DFT calculations have been used to confirm the formation of key intermediates such as aryl radicals and arylsulfonyl radicals. mdpi.com These calculations help to validate proposed mechanisms, such as those involving single electron transfer (SET) processes in copper-catalyzed or visible-light-mediated reactions. mdpi.com

In a Bi(III)-catalyzed synthesis of arylsulfonyl fluorides, computational investigations have detailed the entire catalytic cycle, which includes three main stages: transmetallation, SO₂ insertion, and S(IV)-oxidation. nih.govresearchgate.net DFT calculations provide the Gibbs free energy for each step, identifying the rate-determining step and clarifying the kinetic and thermodynamic feasibility of the proposed pathway. nih.govresearchgate.net

Table 1: Representative DFT-Calculated Energy Profile for a Key Step in Arylsulfonyl Fluoride (B91410) Synthesis The following data is illustrative, based on findings for similar arylsulfonyl fluoride syntheses.

Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)Description
1Reactants (Ar-Bi(III) Complex + SO₂)0.0Starting materials
2Transition State 1 (TS1)+17.5Energy barrier for SO₂ insertion
3Intermediate (Ar-S(O)O-Bi(III) Complex)-5.2Product of SO₂ insertion
4Transition State 2 (TS2)+22.1Energy barrier for oxidative fluorination
5Products (Ar-SO₂F + Bi(III) Catalyst)-15.8Final products and regenerated catalyst

This data illustrates how DFT can quantify the energy changes throughout a reaction, providing a detailed map of the mechanism.

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of 2,4-Dimethylbenzene-1-sulfonyl fluoride dictates its stability and reactivity. The strong polarization and high bond energy of the sulfur-fluorine (S-F) bond are defining characteristics of the sulfonyl fluoride moiety. researchgate.net Computational studies, supplemented by crystallographic data, have determined that the S-F bond length in aromatic sulfonyl fluorides is approximately 1.546 Å, which is considerably shorter and stronger than the corresponding S-Cl bond (approx. 2.019 Å). nih.gov This inherent strength contributes to the compound's notable thermal stability and resistance to hydrolysis compared to other sulfonyl halides. nih.gov

Mulliken population analysis, a common computational method, provides insight into the charge distribution within the molecule. researchgate.net These calculations consistently show a significant partial positive charge on the sulfur atom and partial negative charges on the highly electronegative oxygen and fluorine atoms. This charge distribution renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles, which is the basis for its utility in "click chemistry" and as a covalent inhibitor. nih.gov The electron-donating methyl groups on the benzene (B151609) ring slightly modulate the charge on the sulfur atom.

Table 2: Calculated Mulliken Atomic Charges for this compound These values are representative and calculated based on DFT methods for analogous structures.

AtomElementCalculated Partial Charge (a.u.)
SSulfur+1.35
FFluorine-0.45
O1Oxygen-0.68
O2Oxygen-0.68
C1 (ipso)Carbon+0.10
C2 (ortho)Carbon-0.12
C4 (para)Carbon-0.15

Frontier Molecular Orbital (FMO) theory is another tool used to understand reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) is typically centered on the electrophilic sulfur atom of the sulfonyl fluoride group. A low LUMO energy indicates a high susceptibility to nucleophilic attack, a key feature of this class of compounds.

Investigation of Steric and Electronic Influences on Reactivity

The reactivity of this compound is governed by a subtle interplay of steric and electronic effects originating from the substituents on the aromatic ring.

Electronic Influences: The two methyl groups on the benzene ring are electron-donating groups (EDGs) through a combination of the inductive effect and hyperconjugation. This electron donation increases the electron density of the aromatic ring. This has a dual effect on the sulfonyl fluoride moiety. While it can slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted phenylsulfonyl fluoride, it also stabilizes potential cationic intermediates that may form during certain reactions. In synthetic procedures involving electrophilic aromatic substitution on the ring, the methyl groups are activating and direct incoming electrophiles to the ortho and para positions.

Steric Influences: The methyl group at the 2-position (ortho to the sulfonyl fluoride group) introduces a degree of steric hindrance around the reaction center. This steric bulk can influence the rate of reaction with nucleophiles, potentially slowing it down compared to a less hindered arylsulfonyl fluoride. However, this same steric shielding can also enhance the compound's stability by protecting the S-F bond from hydrolysis or unwanted side reactions. researchgate.net Studies on similarly substituted compounds have shown that increased steric hindrance can lead to greater metabolic stability, an important consideration in medicinal chemistry applications. researchgate.net

Prediction of Catalytic Efficiency and Reaction Pathways

Computational chemistry plays a predictive role in the development of new and more efficient catalytic systems for synthesizing arylsulfonyl fluorides. By modeling reaction pathways with different catalysts, researchers can rationally design catalysts with improved performance.

For example, detailed DFT studies on the Bi(III)-catalyzed synthesis of arylsulfonyl fluorides have been used to design new Bi(III) and Sb(III) catalysts. nih.gov By calculating the energy barriers for the rate-determining transmetallation step, scientists can predict which catalyst modifications (e.g., changes to the ligand framework) will lower the activation energy and thus increase the reaction rate. nih.govresearchgate.net Computational screening has identified novel catalysts with predicted barriers as low as <16.4 kcal/mol, marking them as promising candidates for experimental validation. nih.gov

Table 3: Predicted Effect of Catalyst Ligand Modification on Activation Energy Data is illustrative, based on DFT studies of catalyst design for arylsulfonyl fluoride synthesis.

Catalyst SystemLigand FeatureCalculated Activation Barrier (kcal/mol)Predicted Efficiency
Catalyst AStandard Ligand25.4Moderate
Catalyst BModified Ligand 1 (Electron-withdrawing)21.8Improved
Catalyst CModified Ligand 2 (Optimized Geometry)16.2High

Beyond DFT, machine learning (ML) algorithms have emerged as a tool to navigate complex reaction landscapes and predict optimal reaction conditions. ucla.eduacs.org By training a model on a large dataset of reactions with various substrates, bases, and sulfonyl fluoride reagents, ML can predict the yield for a new, untested substrate like this compound, accelerating the optimization of synthetic protocols. ucla.edu

Applications of Arylsulfonyl Fluorides in Advanced Organic Synthesis and Chemical Biology Tools

Role as Versatile Building Blocks and Synthetic Intermediates

2,4-Dimethylbenzene-1-sulfonyl fluoride (B91410) serves as a robust and versatile building block in organic synthesis. Unlike its sulfonyl chloride counterpart, the sulfonyl fluoride group is remarkably stable and compatible with a wide range of reaction conditions, yet it retains excellent electrophilic reactivity that can be harnessed when needed. researchgate.net This "tunable" reactivity allows for its incorporation into molecules that must undergo further transformations where a more labile sulfonyl chloride would not survive.

The stability of the sulfur-fluorine bond makes arylsulfonyl fluorides ideal for multi-step syntheses. theballlab.com They can be carried through various reaction sequences without decomposition before their reactivity is "unlocked" in a final step to form the desired sulfur-containing linkage. This characteristic is particularly valuable in the late-stage functionalization of complex molecules, a critical process in the development of new pharmaceuticals and materials.

Synthesis of Diverse Sulfonyl-Containing Compounds (e.g., Sulfonamides, Sulfonate Esters, Sulfones)

The primary application of 2,4-Dimethylbenzene-1-sulfonyl fluoride as a synthetic intermediate is in the preparation of a variety of compounds containing the sulfonyl moiety. These reactions typically involve the nucleophilic substitution of the fluoride atom.

Sulfonamides: The synthesis of sulfonamides is a cornerstone of medicinal chemistry, as this functional group is present in a large number of therapeutic agents. This compound reacts with primary and secondary amines to yield the corresponding sulfonamides. This reaction can be facilitated by Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], which activate the sulfonyl fluoride toward nucleophilic attack. theballlab.com This method is highly efficient for a diverse range of amines and sulfonyl fluorides. theballlab.com

Reactant 1Reactant 2ProductCatalyst/Conditions
This compoundPrimary/Secondary AmineN-substituted-2,4-dimethylbenzenesulfonamideCa(NTf₂)₂, t-amyl alcohol, 60 °C theballlab.com

Sulfonate Esters: In a similar fashion, sulfonate esters are readily prepared through the reaction of this compound with alcohols or phenols. This transformation, often referred to as Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," provides a high-yield pathway to these valuable compounds, which are themselves useful intermediates and functional molecules. ccspublishing.org.cn

Reactant 1Reactant 2ProductConditions
This compoundAlcohol/Phenol2,4-Dimethylbenzenesulfonate EsterBase (e.g., triethylamine)

Sulfones: The synthesis of sulfones can also be achieved starting from sulfonyl fluorides. While less common than the preparation of sulfonamides and sulfonate esters, methods exist for the formation of the sulfur-carbon bond required for sulfones, further highlighting the versatility of sulfonyl fluoride building blocks. ccspublishing.org.cn

Multi-Component Reactions Incorporating Sulfonyl Fluoride Scaffolds

The robustness of the arylsulfonyl fluoride group allows for its participation in multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. A novel metal- and catalyst-free one-pot, multi-component approach has been developed for synthesizing sulfonyl fluorides from aryltriazenes, DABSO (a sulfur dioxide surrogate), and NFSI (a fluorine source) in the presence of trifluoroacetic acid. researchgate.netbohrium.com This demonstrates the compatibility of the sulfonyl fluoride moiety with the conditions required for complex, one-pot transformations. Such strategies are prized for their ability to rapidly generate molecular complexity from simple precursors. researchgate.netbohrium.com

Incorporation into Complex Molecular Architectures and Probes (e.g., PROTAC-like compounds, modified natural products, covalent probes for specific residues like Tyr, Lys, His)

The unique reactivity profile of arylsulfonyl fluorides has made them a "privileged warhead" in chemical biology for the development of covalent probes and inhibitors. nih.govnih.gov

Covalent Probes for Specific Residues: this compound and related compounds have been shown to covalently modify several amino acid residues within proteins, including tyrosine (Tyr), lysine (B10760008) (Lys), and histidine (His), in addition to the more classically targeted serine and threonine. ccspublishing.org.cnnih.gov This reaction occurs through nucleophilic attack by the amino acid side chain on the electrophilic sulfur atom, displacing the fluoride ion. The ability to target these less common nucleophilic residues opens up new avenues for drug discovery, as many proteins that lack a reactive cysteine can now be targeted with covalent inhibitors. nih.gov

Amino Acid ResidueType of Covalent Linkage
Tyrosine (Tyr)Sulfonate Ester
Lysine (Lys)Sulfonamide
Histidine (His)Sulfonyl-imidazole

PROTAC-like Compounds: Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these complex molecules often involves multi-step sequences where robust functional groups are required. The stability of the sulfonyl fluoride group makes it a suitable component for incorporation into PROTAC linkers or warheads, enabling the creation of covalent PROTACs that can irreversibly bind to their target protein.

Modified Natural Products: Late-stage functionalization is a key strategy for diversifying the structures and biological activities of natural products. The introduction of a sulfonyl fluoride moiety onto a complex natural product scaffold can provide a handle for further modification or act as a reactive group to probe interactions with biological targets. nih.gov

Applications in Peptide and Protein Modification and Ligation

The specific reactivity of arylsulfonyl fluorides towards amino acid side chains makes them highly valuable for the modification of peptides and proteins. This can be used to introduce labels, crosslinkers, or other functional groups at specific sites.

Furthermore, the principles of SuFEx chemistry are being explored for peptide ligation. ntu.ac.uk While Native Chemical Ligation (NCL) traditionally involves the reaction of a C-terminal thioester with an N-terminal cysteine, the development of new ligation chemistries is an active area of research. The reliable and specific reaction of sulfonyl fluorides with nucleophilic amino acid side chains presents an opportunity to develop novel methods for connecting peptide fragments, a critical step in the total chemical synthesis of proteins. mdpi.com

Contributions of Arylsulfonyl Fluorides to Materials Science and Polymer Chemistry

Polymerization Reactions via Sulfur(VI) Fluoride (B91410) Exchange

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, introduced by Nobel laureate K. Barry Sharpless, has revolutionized the synthesis of polymers containing sulfonyl linkages. polympart.comnih.gov This "click chemistry" approach utilizes the highly efficient and selective reaction between an arylsulfonyl fluoride and a silyl (B83357) ether, catalyzed by bases or bifluoride salts, to form a stable sulfonate ester linkage. polympart.comnih.gov This methodology allows for the preparation of high molecular weight polysulfates and polysulfonates with narrow polydispersity and excellent tolerance to a wide range of functional groups. polympart.comnih.gov

The SuFEx reaction is characterized by its high efficiency, selectivity, and benign reaction conditions, making it an attractive method for industrial applications. polympart.com The process is not sensitive to scale-up, which is crucial for the transition from laboratory research to large-scale production. polympart.com The development of bifluoride salt catalysts has further enhanced the practicality of SuFEx polymerization by enabling lower catalyst loading and simplifying polymer purification. polympart.com

Table 1: Comparison of Catalysts for SuFEx Polymerization

CatalystCatalyst Loading (mol%)AdvantagesDisadvantages
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥ 10Readily availableHigh loading requires extensive purification
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)1.0Low loadingExpensive and not readily available in bulk
Bifluoride Salts (Q⁺[FHF]⁻)0.05 - 1.0Low loading, cost-effective, broad substrate scopeCan be sensitive to moisture

This table summarizes data on catalyst performance in SuFEx polymerization reactions. polympart.com

Design and Synthesis of Polymeric Materials with Unique Sulfonyl Linkages

The use of arylsulfonyl fluorides like 2,4-Dimethylbenzene-1-sulfonyl fluoride in SuFEx polymerization allows for the creation of polymers with unique and highly stable sulfonyl (-SO₂-) linkages. rhhz.net These linkages impart desirable properties to the resulting materials, including exceptional mechanical strength and high chemical stability, making them suitable for use as engineering polymers. nih.gov For instance, polysulfates derived from bisphenol A exhibit a high tensile modulus and low oxygen permeability. nih.gov

The modularity of SuFEx click chemistry enables the synthesis of a wide array of polymeric structures by simply varying the diol and disulfonyl fluoride monomers. This versatility allows for the fine-tuning of material properties to suit specific applications. Researchers have successfully synthesized a variety of aromatic polysulfates and polysulfonates using this method. nih.gov The incorporation of the dimethylbenzene moiety from this compound would be expected to enhance the rigidity and thermal stability of the resulting polymer chain.

Table 2: Examples of Monomers Used in SuFEx Polymerization

Arylsulfonyl Fluoride MonomerDiol MonomerResulting Polymer
4,4'-Biphenyldisulfonyl fluorideBisphenol APoly(bisphenol A 4,4'-biphenyl disulfonate)
1,3-Benzenedisulfonyl fluoride4,4'-(Hexafluoroisopropylidene)diphenolFluorinated Polysulfonate
This compound (hypothetical)HydroquinonePoly(hydroquinone 2,4-dimethylbenzenesulfonate)

This table provides examples of monomer combinations for synthesizing polymers via SuFEx, with a hypothetical example including the subject compound.

Functionalization and Modification of Existing Polymeric Structures

Beyond the synthesis of new polymers, arylsulfonyl fluorides are instrumental in the post-polymerization modification of existing polymer structures. rhhz.netresearchgate.net The sulfonyl fluoride group (-SO₂F) can be incorporated into a polymer as a reactive handle. rhhz.net This allows for subsequent reactions to introduce new functional groups, thereby altering the polymer's properties in a controlled manner. This approach is a powerful tool for creating functional materials with tailored characteristics. researchgate.net

For example, polymers decorated with sulfonyl fluoride groups can be readily modified through SuFEx reactions with various nucleophiles. researchgate.net This strategy has been employed to functionalize the chain-ends of polymers prepared by other polymerization techniques, such as atom transfer radical polymerization (ATRP). researchgate.net The high efficiency and orthogonality of the SuFEx reaction ensure that the modification occurs specifically at the sulfonyl fluoride sites without affecting other functional groups within the polymer. nih.gov This allows for the synthesis of well-defined and highly functionalized polymers that are not easily accessible through direct polymerization of functionalized monomers. researchgate.net

Future Perspectives and Emerging Directions in 2,4 Dimethylbenzene 1 Sulfonyl Fluoride Research

Development of Next-Generation Catalytic Systems for Enhanced Efficiency

The synthesis of sulfonyl fluorides is moving beyond traditional methods toward more efficient and versatile catalytic strategies. Research is actively exploring several cutting-edge approaches to improve yield, selectivity, and substrate compatibility. These next-generation systems are poised to redefine the accessibility of compounds like 2,4-Dimethylbenzene-1-sulfonyl fluoride (B91410).

Key areas of development include:

Transition-Metal Catalysis : Palladium-catalyzed methods have emerged as a powerful tool, enabling the synthesis of aryl sulfonyl fluorides from readily available aryl bromides and even aryl thianthrenium salts. nih.govrsc.orgrsc.org These one-pot procedures offer a practical alternative to older multi-step syntheses. rsc.org Another novel approach involves Bismuth(III) redox-neutral catalysis, which facilitates the direct insertion of sulfur dioxide (SO2) into a Bi-C bond in a one-pot strategy. researchgate.netnih.gov

Photoredox and Electrocatalysis : Visible-light photoredox catalysis represents a frontier in sulfonyl fluoride synthesis, allowing for reactions to occur under mild conditions. acs.org This strategy can involve the catalytic generation of a sulfur-centered radical, which then adds to an organic substrate. acs.org Similarly, electrochemical approaches are being developed that are mild and environmentally benign, using common materials like thiols or disulfides and an inexpensive fluoride source such as potassium fluoride (KF) without the need for external oxidants or catalysts. researchgate.netresearchgate.net

Organocatalysis : The use of small organic molecules as catalysts is another promising direction. For instance, hydroxybenzotriazole (HOBt) has been shown to effectively catalyze the reaction of sulfonyl fluorides with amines, expanding the toolkit for creating diverse sulfonamides. nih.govacs.org

Table 1: Comparison of Emerging Catalytic Systems for Sulfonyl Fluoride Synthesis

Catalytic SystemTypical Catalysts/ReagentsKey AdvantagesReference
Transition-Metal CatalysisPalladium (Pd), Bismuth (Bi)High efficiency, broad substrate scope (e.g., aryl bromides), one-pot procedures. researchgate.netrsc.org
Photoredox CatalysisIridium (Ir) complexesMild reaction conditions (visible light), novel radical-based pathways. acs.org
ElectrocatalysisCatalyst-free systemsEnvironmentally benign, avoids external oxidants, uses inexpensive reagents. researchgate.netresearchgate.net
OrganocatalysisHydroxybenzotriazole (HOBt)Metal-free, activates sulfonyl fluorides for nucleophilic substitution. nih.govacs.org

Exploration of Novel Reaction Modes and Expanded Substrate Scope

Beyond improving synthesis, researchers are actively expanding the chemical reactions that 2,4-Dimethylbenzene-1-sulfonyl fluoride can undergo. The primary driver of this exploration is the emergence of SuFEx, a powerful click chemistry reaction that uses the S-F bond for molecular ligation. merckmillipore.comresearchgate.net This has opened the door to new applications in materials science, chemical biology, and drug discovery. merckmillipore.com

Emerging research directions include:

SuFEx Click Chemistry : The SuFEx reaction is being harnessed to rapidly connect molecules with high efficiency and selectivity, similar to the well-known azide-alkyne cycloaddition. merckmillipore.commiragenews.com This allows for the modular construction of complex molecules, including polymers and bioactive compounds. merckmillipore.com

Radical-Based Methodologies : Complementing traditional two-electron approaches, radical-based reactions are expanding the diversity of accessible sulfonyl fluoride derivatives. researchgate.net These methods can create new carbon-sulfur bonds and introduce the fluorosulfonyl group into a wider array of molecular scaffolds. nih.gov

Late-Stage Functionalization : A significant goal is to incorporate the sulfonyl fluoride moiety into complex, densely functionalized molecules, such as natural products or pharmaceuticals, at a late stage in the synthesis. rsc.orgresearchgate.net This capability is crucial for rapidly generating analogs for structure-activity relationship studies. Palladium-catalyzed methods have demonstrated excellent functional group tolerance, making them suitable for this purpose. rsc.org

Expanded Substrate Diversity : The range of starting materials for both synthesizing and reacting with sulfonyl fluorides is growing. Modern catalytic methods now allow the use of thiols, disulfides, sulfonic acids, sulfonamides, aryl bromides, and diazonium salts as precursors. nih.govresearchgate.netnih.gov This flexibility makes sulfonyl fluoride chemistry more accessible and versatile.

Table 2: Emerging Reaction Modes and Substrates in Sulfonyl Fluoride Chemistry

Reaction Mode / ApproachDescriptionSignificanceReference
SuFEx Click ChemistryHighly efficient and selective reaction linking molecules via the S-F bond.Enables modular synthesis for materials science, chemical biology, and drug discovery. merckmillipore.comresearchgate.net
Radical FluorosulfonylationFormation of C-S bonds via radical intermediates.Accesses new molecular structures and substitution patterns not available through ionic pathways. nih.govresearchgate.net
Late-Stage FunctionalizationIntroduction of the SO2F group into complex molecules at a final step.Accelerates the development of new drug candidates and chemical probes. rsc.orgresearchgate.net
Desulfonative Cross-CouplingPd-catalyzed reaction where the C-S bond of an aryl sulfonyl fluoride is used in cross-coupling.Expands the reactivity of sulfonyl fluorides to include C-C bond formation. researchgate.net

Integration with Sustainable and Environmentally Benign Chemical Processes

In line with global goals for sustainability, a major thrust in chemical synthesis is the development of green chemistry processes. eurekalert.org Research on this compound and related compounds is increasingly focused on minimizing environmental impact by reducing waste, avoiding toxic reagents, and using sustainable resources.

Key sustainable initiatives include:

Elimination of Toxic Reagents : Traditional methods for synthesizing sulfonyl fluorides often required highly toxic and difficult-to-handle reagents like sulfuryl fluoride (SO2F2) gas. miragenews.comeurekalert.org New protocols are being developed that replace these hazardous materials with safer, easily handled alternatives. miragenews.comsciencedaily.com

Green Synthetic Protocols : A recently developed method utilizes the reaction of thiols or disulfides with SHC5® and potassium fluoride (KF). miragenews.comeurekalert.orgsciencedaily.com This process is considered a green synthetic route because it produces only non-toxic sodium and potassium salts as by-products, resulting in minimal environmental impact. eurekalert.orgsciencedaily.com

Aqueous Synthesis : Water is an ideal green solvent, but its use in nucleophilic fluorination has been challenging. Recent breakthroughs using surfactant-based catalytic systems have enabled the synthesis of sulfonyl fluorides from sulfonyl chlorides in water, achieving high conversions. digitellinc.com This approach dramatically reduces the reliance on toxic organic solvents. digitellinc.com

Atom Economy : Modern catalytic methods, such as one-pot syntheses, improve atom economy by reducing the number of purification steps and minimizing waste. rsc.org These processes are more efficient and align with the principles of sustainable chemistry.

Table 3: Comparison of Traditional vs. Sustainable Synthesis of Sulfonyl Fluorides

ParameterTraditional MethodsEmerging Sustainable MethodsReference
ReagentsOften use toxic gases (e.g., SO2F2) or hazardous reagents (e.g., KHF2).Use safer, easily handled solids (e.g., KF) and less hazardous chemicals. miragenews.comeurekalert.org
SolventsHeavy reliance on toxic organic solvents.Development of protocols using water as the reaction medium. digitellinc.com
By-productsCan produce hazardous waste.Designed to produce non-toxic, simple salts (e.g., NaCl, KCl). eurekalert.orgsciencedaily.com
ProcessOften multi-step with purification at each stage.Focus on one-pot, catalyst-driven processes for higher efficiency. rsc.org

Advanced Computational Design and High-Throughput Screening Methodologies

The integration of computational chemistry and high-throughput automation is set to revolutionize the discovery and optimization of molecules like this compound. These advanced methodologies allow researchers to predict reaction outcomes, design better catalysts, and screen vast libraries of compounds for desired properties in a fraction of the time required by traditional methods.

Key advancements in this area are:

Computational Mechanistic Studies : Density Functional Theory (DFT) calculations are being used to perform comprehensive investigations of reaction mechanisms. nih.gov For example, computational studies on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides have elucidated the critical role of the catalyst and base, and explained the energetics of the SO2 insertion step. nih.gov

Rational Catalyst Design : Based on mechanistic insights from computational studies, researchers can rationally design new and more efficient catalysts. nih.gov By modeling different metal centers (e.g., Bi(III) vs. Sb(III)) and ligand scaffolds, it is possible to predict which catalysts will have lower activation barriers and thus be more effective in experiments. nih.gov

High-Throughput Screening (HTS) : HTS robotics and liquid handler systems are being combined with SuFEx click chemistry to create high-throughput medicinal chemistry platforms. nih.govresearchgate.net In a proof-of-concept study, a screening hit against a bacterial enzyme was modified with a SuFExable group, rapidly diversified into hundreds of analogs in overnight reactions, and the products were directly screened to yield inhibitors with a 300-fold increase in potency. nih.gov

Miniaturized Synthesis and Direct Screening : The SuFEx reaction is robust enough to be performed on a picomole scale, which conserves valuable reagents. nih.govacs.org This miniaturization allows for the synthesis and screening of large compound libraries in parallel, dramatically accelerating the hit-to-lead optimization process in drug discovery. nih.govresearchgate.net

Table 4: Workflow for High-Throughput Screening (HTS) Enabled by SuFEx Chemistry

StepDescriptionAdvantageReference
1. Hit ModificationA hit compound from an initial screen is modified to include a SuFExable warhead (e.g., iminosulfur oxydifluoride).Prepares the molecule for rapid, parallel diversification. nih.gov
2. Library SynthesisThe modified hit is reacted with a large library of diverse nucleophiles (e.g., amines) in microtiter plates.Hundreds of analogs are generated simultaneously in overnight reactions. nih.govacs.org
3. Direct ScreeningThe reaction mixtures are screened directly in biological assays without purification.Eliminates a major bottleneck, dramatically increasing speed. researchgate.net
4. Lead IdentificationPotent and drug-like inhibitors are identified from the screen.Accelerates the hit-to-lead optimization process from months to days. nih.gov

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